molecular formula C12H9NO3 B1210652 1-Nitro-2-phenoxybenzene CAS No. 2216-12-8

1-Nitro-2-phenoxybenzene

Cat. No.: B1210652
CAS No.: 2216-12-8
M. Wt: 215.2 g/mol
InChI Key: VNHGETRQQSYUGZ-UHFFFAOYSA-N
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Description

1-Nitro-2-phenoxybenzene is an organic compound with the molecular formula C₁₂H₉NO₃ and a molecular weight of 215.2048 g/mol . It is also known by other names such as o-Nitrophenyl phenyl ether and 2-Nitrophenyl phenyl ether . This compound is a type of aromatic nitro compound, characterized by the presence of a nitro group (-NO₂) and a phenoxy group (-O-Ph) attached to a benzene ring.

Preparation Methods

1-Nitro-2-phenoxybenzene can be synthesized through various methods, including electrophilic aromatic substitution reactions. One common synthetic route involves the nitration of 2-phenoxyaniline using a mixture of concentrated sulfuric acid and nitric acid . The reaction conditions typically require careful temperature control to avoid over-nitration and to ensure the selective formation of the desired product.

Industrial production methods may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1-Nitro-2-phenoxybenzene undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-phenoxyaniline, while nucleophilic substitution can produce various substituted phenoxybenzenes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Nitro-2-phenoxybenzene involves its interaction with molecular targets through its nitro and phenoxy groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . The phenoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to various molecular targets.

Comparison with Similar Compounds

1-Nitro-2-phenoxybenzene can be compared with other similar nitroaromatic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and applications in various fields of research.

Properties

IUPAC Name

1-nitro-2-phenoxybenzene
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InChI

InChI=1S/C12H9NO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VNHGETRQQSYUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
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DSSTOX Substance ID

DTXSID1062259
Record name Benzene, 1-nitro-2-phenoxy-
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Molecular Weight

215.20 g/mol
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CAS No.

2216-12-8
Record name 2-Nitrodiphenyl ether
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Record name 1-Nitro-2-phenoxybenzene
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Record name 1-Nitro-2-phenoxybenzene
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Record name 1-nitro-2-phenoxybenzene
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Record name 1-Nitro-2-phenoxybenzene
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Synthesis routes and methods

Procedure details

A steel autoclave was filled with 157.6 g of o-chloronitrobenzene and 116.1 g of sodium phenolate. At room temperature, 150 g of liquid ammonia were pumped into the vessel, the mixture was heated to 600 with stirring for 15 hours and subsequently cooled. Removal of the ammonia by distillation and workup of the distillation residue gave 202 g of 2-nitrodiphenyl ether (94% of the theoretical yield), 98.5% pure.
[Compound]
Name
steel
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157.6 g
Type
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116.1 g
Type
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Name
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Quantity
150 g
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the potential of 1-Nitro-2-phenoxybenzene as a therapeutic agent?

A1: While this compound itself has not been extensively studied for its therapeutic potential, research suggests that its analog, 4-Hydroxy-2'-nitrodiphenyl ether, shows promising anti-tyrosinase activity. [] Tyrosinase is a key enzyme involved in melanin synthesis, and its inhibitors are sought after for treating hyperpigmentation disorders. [] Further research is needed to explore the therapeutic potential of this compound and its analogs.

Q2: How does 4-Hydroxy-2'-nitrodiphenyl ether, an analog of this compound, interact with tyrosinase?

A2: Molecular docking studies reveal that 4-Hydroxy-2'-nitrodiphenyl ether exhibits favorable interactions with the active site of tyrosinase. [] The oxygen atom of the nitro group forms a metal-ligand interaction with the copper ions present in the enzyme's active site. [] This interaction potentially inhibits tyrosinase activity, similar to the known inhibitor tropolone. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research papers do not explicitly state the molecular formula and weight of this compound, this information can be deduced from its chemical name. The molecular formula is C12H9NO3, and the molecular weight is 211.21 g/mol.

Q4: What is known about the synthesis of this compound?

A4: While specific details about this compound synthesis are not provided in the research excerpts, a related paper mentions the synthesis of 2,4,4′-Trichloro -2′-nitrodiphenyl ether using phase-transfer catalysis. [] This suggests that similar synthetic approaches could be adapted for this compound, potentially involving the reaction of appropriately substituted benzene derivatives.

Q5: What are the environmental impacts and degradation pathways of this compound?

A5: The provided research excerpts do not offer information about the environmental impact or degradation of this compound. Given its chemical structure, it is crucial to investigate its potential for bioaccumulation, persistence in the environment, and toxicity to aquatic life.

Q6: Has this compound been evaluated for potential toxicity?

A6: The provided research excerpts do not include specific toxicity data for this compound. It is crucial to conduct thorough toxicological studies, including acute and chronic toxicity assessments in various animal models, to determine its safety profile.

Q7: Are there any known alternatives or substitutes for this compound, particularly in the context of tyrosinase inhibition?

A7: The research highlights that compounds with structural similarities to this compound, especially those possessing a para-hydroxyphenyl group, exhibit tyrosinase inhibitory activity. [] Further research is needed to identify and evaluate other compounds or natural extracts with similar mechanisms of action that could serve as potential alternatives.

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